molecular formula C20H14ClN3O B3037299 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 477856-28-3

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No.: B3037299
CAS No.: 477856-28-3
M. Wt: 347.8 g/mol
InChI Key: FXTYOMGQGHMLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a quinazoline-based compound characterized by a chlorine substituent at position 7 of the quinazoline core and a 4-phenoxyphenyl group attached to the N4-amine. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in targeting enzymes such as tyrosine kinases, tubulin, and apoptosis regulators.

Properties

IUPAC Name

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-6-11-18-19(12-14)22-13-23-20(18)24-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYOMGQGHMLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling of Isocyanides and Amines

Reaction Mechanism and Optimization

Copper(II) acetate-catalyzed coupling between 2-isocyanobenzoates and 4-phenoxyaniline enables efficient quinazoline formation. Key steps include:

  • Isocyanide activation : Cu(OAc)$$_2$$ coordinates to the isocyanide carbon, facilitating nucleophilic attack by the amine.
  • Cyclization : Intramolecular dehydration forms the quinazoline ring.

Optimized conditions :

  • Catalyst: Cu(OAc)$$2$$·H$$2$$O (5 mol%)
  • Base: Et$$_3$$N (2 equiv)
  • Solvent: Anisole (green alternative to DMF)
  • Temperature: 150°C (microwave irradiation)
  • Time: 20 minutes
Table 1: Copper-Catalyzed Synthesis Parameters
Component Specification Yield (%) Reference
Catalyst Loading 5 mol% Cu(OAc)$$_2$$ 68–77
Solvent Anisole +15% vs DMF
Reaction Scale 5 mmol 77

Nucleophilic Aromatic Substitution (SNAr)

Two-Step Synthesis from 4,7-Dichloroquinazoline

This method exploits the superior leaving-group ability of chlorine at C4:

Step 1 : Selective amination at C4 using 4-phenoxyaniline.
Step 2 : Retention of C7 chlorine for downstream modifications.

Procedure :

  • Combine 4,7-dichloroquinazoline (1 equiv) and 4-phenoxyaniline (1.2 equiv) in n-butanol.
  • Reflux at 120°C for 8 hours under N$$_2$$.
  • Purify via silica chromatography (CHCl$$_3$$/MeOH 49:1).

Key data :

  • Yield: 95% (off-white powder)
  • Characterization: $$^1$$H NMR (CDCl$$_3$$) δ 7.78–7.87 (m, 3H), 7.68–7.74 (m, 2H).

Benzoxazinone Intermediate Route

Acylation-Ring Closure Strategy

Adapted from classical quinazolinone synthesis, this approach involves:

  • Acylation : Treat 2-amino-5-chlorobenzoic acid with chloroacetyl chloride.
  • Benzoxazinone formation : Cyclize with acetic anhydride.
  • Aminolysis : React with 4-phenoxyaniline under basic conditions.

Critical modifications :

  • Substitute acyl chloride with chloroacetyl chloride to retain C7 chlorine.
  • Use microwave irradiation (100°C, 30 min) to accelerate aminolysis.
Table 2: Benzoxazinone Route Efficiency
Step Conditions Yield (%)
Acylation CH$$2$$Cl$$2$$, 0°C 89
Cyclization Ac$$_2$$O, Δ, 1 h 76
Aminolysis MW, Et$$_3$$N, 30 min 82

Comparative Analysis of Methodologies

Table 3: Synthesis Method Benchmarking
Method Yield (%) Purity (%) Scalability Cost Index
Copper-catalyzed 77 98 Moderate $$$
SNAr 95 99 High $$
Benzoxazinone 82 95 Low $$$$
Palladium (projected) 65* 90* Moderate $$$$$

Key findings :

  • SNAr route offers superior yield and scalability for industrial applications.
  • Copper-catalyzed method provides rapid access under green conditions.
  • Benzoxazinone pathway requires harsh reagents, limiting utility.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets such as kinases involved in cell cycle regulation.
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, potentially effective against resistant strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group can enhance its efficacy.

The biological activities of this compound have been characterized through various assays:

Activity Details
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, HeLa)
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential to inhibit specific kinases involved in cancer progression

Material Science

In material science, this compound serves as a building block for synthesizing novel materials. Its unique properties allow it to be used in developing:

  • Polymeric Materials : Incorporation into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanocomposites : Used as a functional additive in nanocomposite materials for improved performance characteristics.

Case Study 1: Anticancer Efficacy

A study conducted on the compound's anticancer properties revealed that it significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent. Further SAR analysis suggested that modifications to the phenoxy group could enhance this activity.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and synthetic routes of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine and related compounds:

Compound Name Substituents (Quinazoline Core) Aniline/Amine Substituent Key Biological Activity/Notes Reference ID
This compound 7-Cl 4-Phenoxyphenyl Under investigation; structural focus
N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine 7-(S-benzyl), 6-NH2 3-Chloro-4-fluorophenyl Anticancer (kinase inhibition)
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine 2-Cl, 7-F N,N-Diethyl Improved synthetic yield (86%)
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-morpholinylpropoxyquinazolin-4-amine 8-OCH3, 7-O-morpholinylpropoxy 3-Chloro-4-(3-fluorobenzyloxy)phenyl Kinase inhibitor (c-Src/Abl)
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine 2-Cl, N-CH3 4-Methoxyphenyl Apoptosis inducer (EC50 = 2 nM)
7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 7-Cl, 2-(4-Cl-phenyl) 4-Methoxyphenyl Dual chloro substitution; antibacterial
7-Chloro-N-[4-(propan-2-yl)phenyl]-3-(phenylsulfonyl)triazoloquinazolin-5-amine Triazolo fusion, 3-SO2Ph 4-Isopropylphenyl Antiparasitic potential

Key Observations

Substituent Position and Electronic Effects: The 7-chloro substituent in the target compound contrasts with 2-chloro (e.g., ) or 6-chloro (e.g., ) analogs. Chlorine at position 7 may enhance electrophilicity at the quinazoline core, favoring interactions with nucleophilic residues in enzyme active sites.

Aniline/Amine Modifications: The 4-phenoxyphenyl group in the target compound provides a bulky, lipophilic substituent, which may improve membrane permeability but reduce aqueous solubility compared to smaller groups like 4-methoxyphenyl (e.g., ) or 3-chloro-4-fluorophenyl (e.g., ). N-Alkylation (e.g., N-methyl in ) is critical for apoptosis induction, while N-aryl groups (e.g., phenoxyphenyl) may prioritize steric interactions over hydrogen bonding .

Biological Activity Correlations :

  • Kinase Inhibition : Morpholine- or piperazine-containing derivatives (e.g., ) exhibit enhanced solubility and kinase selectivity due to hydrophilic side chains.
  • Antibacterial vs. Anticancer : Compounds with nitroimidazole (e.g., ) or triazole (e.g., ) moieties show divergent applications, emphasizing the role of auxiliaries in target specificity.

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of 4-chloro-7-chloroquinazoline with 4-phenoxyaniline. This contrasts with microwave-assisted Suzuki couplings (e.g., ) or multistep sequences for morpholine derivatives (e.g., ).

Biological Activity

7-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may modulate these targets, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cytotoxicity Assessment : The compound has been tested against various human cancer cell lines. For instance, it demonstrated significant cytotoxic effects with GI50 values ranging from 0.05 to 0.95 µM in assays conducted by the National Cancer Institute (NCI) on hybrid analogues containing similar quinazoline structures .
  • Mechanisms of Action : The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth, such as the EGFR pathway, which is crucial for many cancers .
  • Structure-Activity Relationship (SAR) : Modifications in the phenoxy group have been shown to enhance or diminish anticancer activity, indicating that specific substituents can significantly impact efficacy .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • In Vitro Studies : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial effects .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study on Cancer Cell Lines

A notable study involved testing a series of quinazoline derivatives, including this compound, against a panel of 58 human cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in several types of cancer cells, particularly those resistant to conventional therapies .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds structurally related to this compound were evaluated for their ability to combat Candida albicans and Cryptococcus neoformans. The findings suggested that modifications in the quinazoline structure could enhance antifungal activity .

Data Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious human cancer cell linesGI50 values: 0.05 - 0.95 µM
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AntifungalCandida albicans, Cryptococcus neoformansEnhanced antifungal activity

Q & A

Q. What synthetic routes are recommended for synthesizing 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Key Steps :
    • Quinazoline Core Formation : Start with 7-chloroquinazolin-4-amine derivatives. Cyclization of substituted anthranilic acids or condensation of 2-aminobenzonitrile derivatives with appropriate reagents (e.g., POCl₃ for chlorination) can yield the quinazoline backbone.
    • Aniline Coupling : Introduce the 4-phenoxyaniline moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 80–100°C).
    • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products like dimerization or over-chlorination.
  • Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Validate purity (>95%) using HPLC with UV detection at 254 nm .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the quinazoline C4-amine proton typically appears as a singlet near δ 8.5 ppm. The phenoxyphenyl group shows distinct aromatic splitting patterns .
  • IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 376.08).
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?

Methodological Answer:

  • Modification Strategy :
    • Core Variations : Synthesize analogs with substitutions at the quinazoline C2 (e.g., morpholine, methoxy) or C7 (e.g., fluoro, methyl) positions to assess steric/electronic effects.
    • Aniline Modifications : Replace the phenoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Assays :
    • Kinase Profiling : Use radiometric or fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibitory activity against EGFR, Src, or VEGFR2. Compare IC₅₀ values across analogs .
    • 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using molecular descriptors (e.g., steric, electrostatic fields) to predict activity trends .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. kinase inhibition)?

Methodological Answer:

  • Mechanistic Studies :
    • Caspase-3 Activation Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) in live-cell assays to confirm apoptosis induction .
    • Kinase Selectivity Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify off-target effects that may explain divergent results.
  • Data Reconciliation :
    • Dose-Response Analysis : Compare EC₅₀ values for apoptosis vs. kinase inhibition. Low-concentration kinase inhibition may indirectly trigger apoptosis.
    • Cell Line Specificity : Test activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to assess target dependency .

Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • In Vitro Models :
    • Cancer Cell Lines : Use NCI-60 panels or patient-derived xenograft (PDX) cells to screen for antiproliferative activity.
    • Resistance Studies : Generate resistant cell lines via chronic exposure to the compound; perform whole-exome sequencing to identify resistance mutations .
  • In Vivo Models :
    • Xenograft Mice : Administer compound orally (10–50 mg/kg/day) in NSG mice bearing EGFR-driven tumors. Monitor tumor volume via caliper measurements and validate target engagement via phospho-EGFR Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.